molecular formula C14H19FN2O2 B13057786 Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate

Katalognummer: B13057786
Molekulargewicht: 266.31 g/mol
InChI-Schlüssel: ABMWQTWKPOPMIO-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a fluoro group and a methylamino group, as well as a benzyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylamino groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Eigenschaften

Molekularformel

C14H19FN2O2

Molekulargewicht

266.31 g/mol

IUPAC-Name

benzyl (3S,4S)-3-fluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1

InChI-Schlüssel

ABMWQTWKPOPMIO-STQMWFEESA-N

Isomerische SMILES

CN[C@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2

Kanonische SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.